molecular formula C24H22N2O8 B11145631 Dimethyl 2,6-dimethyl-4-(4-{[(4-nitrophenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 2,6-dimethyl-4-(4-{[(4-nitrophenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11145631
M. Wt: 466.4 g/mol
InChI Key: YJJBNANEIFAFLK-UHFFFAOYSA-N
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Description

3,5-dimethyl 2,6-dimethyl-4-[4-(4-nitrobenzoyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes multiple methyl groups and a nitrobenzoyloxy phenyl group.

Preparation Methods

The synthesis of 3,5-dimethyl 2,6-dimethyl-4-[4-(4-nitrobenzoyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate involves a multistep synthetic route. The process typically begins with the preparation of intermediates, which are then subjected to various reaction conditions to form the final compound. The synthetic route often includes steps such as esterification, nitration, and cyclization . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include amine derivatives and pyridine compounds.

Scientific Research Applications

3,5-dimethyl 2,6-dimethyl-4-[4-(4-nitrobenzoyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes . This inhibition reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain.

Comparison with Similar Compounds

Similar compounds to 3,5-dimethyl 2,6-dimethyl-4-[4-(4-nitrobenzoyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate include other dihydropyridine derivatives such as:

These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activity

Properties

Molecular Formula

C24H22N2O8

Molecular Weight

466.4 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-[4-(4-nitrobenzoyl)oxyphenyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H22N2O8/c1-13-19(23(28)32-3)21(20(14(2)25-13)24(29)33-4)15-7-11-18(12-8-15)34-22(27)16-5-9-17(10-6-16)26(30)31/h5-12,21,25H,1-4H3

InChI Key

YJJBNANEIFAFLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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